6-amino-4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
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Overview
Description
6-amino-4’,5’-bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is a complex organic compound featuring multiple functional groups, including amino, dithiarsolan, and dihydroxy groups. This compound is notable for its unique structure, which combines elements of benzofuran and xanthene, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4’,5’-bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and xanthene precursors, followed by the introduction of the dithiarsolan groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-amino-4’,5’-bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiarsolan groups to thiols.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-amino-4’,5’-bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Studied for its cytotoxic properties against certain cancer cell lines.
Mechanism of Action
The mechanism by which 6-amino-4’,5’-bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, potentially disrupting normal cellular functions and leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4-(1,3,2-dithiarsolan-2-yl)aniline: Shares the dithiarsolan group and has been studied for its cytotoxic properties.
6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles: Contains amino and thioxo groups, with applications in drug design.
Uniqueness
6-amino-4’,5’-bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is unique due to its combination of benzofuran and xanthene structures, along with multiple functional groups that enable diverse chemical reactivity and biological activity.
Properties
CAS No. |
744266-64-6 |
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Molecular Formula |
C24H19As2NO5S4 |
Molecular Weight |
679.5 g/mol |
IUPAC Name |
6-amino-4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C24H19As2NO5S4/c27-12-1-2-14-13(11-12)23(30)32-24(14)15-3-5-17(28)19(25-33-7-8-34-25)21(15)31-22-16(24)4-6-18(29)20(22)26-35-9-10-36-26/h1-6,11,28-29H,7-10,27H2 |
InChI Key |
DQINRJYFFJSMJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C35C6=C(C=C(C=C6)N)C(=O)O5)C=CC(=C4[As]7SCCS7)O)O |
Origin of Product |
United States |
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